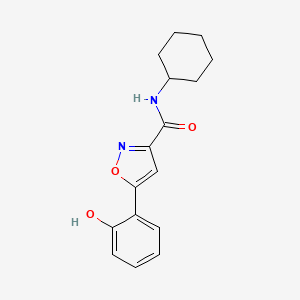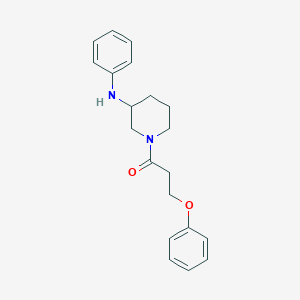
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as PHCCC, is a chemical compound that belongs to the class of isoxazole carboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of synaptic transmission, plasticity, and neuronal excitability. In
作用机制
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide binds to the allosteric site of mGluR4, which enhances the receptor's response to glutamate. This results in the activation of downstream signaling pathways, including the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of potassium channels. These signaling pathways lead to the regulation of synaptic transmission and plasticity, which underlie the physiological and behavioral effects of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide.
Biochemical and Physiological Effects
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase dopamine release in the striatum, which is involved in the regulation of movement and reward. N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide also has anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One of the advantages of using N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments is its selectivity and potency for mGluR4. This allows for the specific modulation of this receptor without affecting other glutamate receptors. However, one of the limitations of using N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the effects of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide may vary depending on the animal model and experimental conditions used.
未来方向
There are several future directions for the research on N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. One area of interest is its potential therapeutic applications in neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Further studies are needed to determine the optimal dosing and administration of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide for these conditions. Another area of future research is the development of more potent and selective positive allosteric modulators of mGluR4, which could have even greater therapeutic potential. Finally, the use of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other drugs or therapies could be explored to enhance its effects and reduce potential side effects.
合成方法
The synthesis of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves the reaction of 2-hydroxybenzaldehyde and cyclohexylamine with isoxazole-5-carboxylic acid in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified using column chromatography to obtain N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in high yield and purity.
科学研究应用
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It is a selective and potent positive allosteric modulator of mGluR4, which is predominantly expressed in the central nervous system. mGluR4 activation has been shown to have neuroprotective effects and to regulate synaptic transmission and plasticity. Therefore, N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been investigated for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
N-cyclohexyl-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14-9-5-4-8-12(14)15-10-13(18-21-15)16(20)17-11-6-2-1-3-7-11/h4-5,8-11,19H,1-3,6-7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGWSNCPLCBNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49731072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethoxy-4-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6006682.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6006686.png)
![1-{3-[({[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6006689.png)
![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6006691.png)
![5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006702.png)
![ethyl 2-anilino-5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006722.png)
![6-amino-2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6006733.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6006740.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B6006746.png)
![5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6006748.png)

![N-benzyl-6-[4-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6006775.png)

